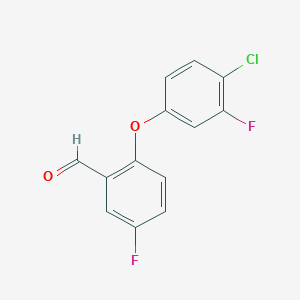

![molecular formula C11H20ClNO2 B2480073 Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride CAS No. 2490405-95-1](/img/structure/B2480073.png)

Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves multi-step chemical processes, including Smiles-type rearrangement and regioselective acylation. For instance, Pyridazine-4,5-dicarboxylic anhydride has been used to prepare 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, showcasing the complexity and versatility of synthesizing spirocyclic frameworks (Chimichi et al., 1984). Additionally, the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents highlights the innovative approaches taken to create biologically active compounds (Ogurtsov & Rakitin, 2020).

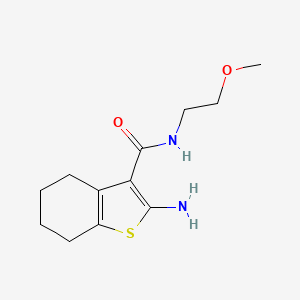

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride is characterized by their spiro framework, where two or more rings are joined at a single atom. The unique topology of these molecules significantly influences their chemical behavior and reactivity. Studies on the synthesis and stereochemical properties of related compounds provide insights into the molecular structure and its implications on their reactivity and potential applications (Pellegrini et al., 1997).

科学的研究の応用

Structural Analysis and Configurations

- The compounds related to Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride have been synthesized and their structures, including configurations and conformations, have been determined using X-ray diffraction. These compounds exhibit interesting crystal packing effects and are stabilized by intermolecular N–H···O hydrogen bonds (Krueger, Kelling, Linker, & Schilde, 2019).

Chemical Reactions and Synthesis

- Methyl 1-bromocyclopentane-1-carboxylate has been utilized in Reformatsky reactions with 3-aryl-2-cyanoprop-2-enamides to yield derivatives of 7-azaspiro[4.5]decane-9-carbonitriles (Kirillov, Nikiforova, & Shurov, 2014).

Antiviral Applications

- A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized and evaluated for their antiviral activity, exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020).

Anticancer Applications

- New 1-thia-azaspiro[4.5]decane derivatives and their derived compounds have been synthesized and shown to exhibit moderate to high inhibition activities against various human cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Environmental Applications

- A calix[4]arene-based polymer synthesized using a derivative of 1,4-dioxa-8-azaspiro[4.5]decane was found to effectively remove carcinogenic azo dyes from water, showing better sorption for azo dyes than for aromatic amines (Akceylan, Bahadir, & Yılmaz, 2009).

Safety and Hazards

将来の方向性

The synthesis and study of compounds with a 6-azaspiro[4.5]decane skeleton, such as “Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride”, have been a research focus in recent years . These compounds demonstrate a wide range of biological effects, prompting strong synthetic interest . Future research may continue to explore the synthesis strategies, mechanisms of action, and potential applications of these compounds.

特性

IUPAC Name |

methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-8-11(6-7-12-9)4-2-3-5-11;/h9,12H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDELIUKOLUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCCC2)CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)